5-fluorobenzofuran-2-carboxylic Acid 5-fluorobenzofuran-2-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 89197-62-6
VCID: VC21294326
InChI: InChI=1S/C9H5FO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12)
SMILES: C1=CC2=C(C=C1F)C=C(O2)C(=O)O
Molecular Formula: C9H5FO3
Molecular Weight: 180.13 g/mol

5-fluorobenzofuran-2-carboxylic Acid

CAS No.: 89197-62-6

Cat. No.: VC21294326

Molecular Formula: C9H5FO3

Molecular Weight: 180.13 g/mol

* For research use only. Not for human or veterinary use.

5-fluorobenzofuran-2-carboxylic Acid - 89197-62-6

Specification

CAS No. 89197-62-6
Molecular Formula C9H5FO3
Molecular Weight 180.13 g/mol
IUPAC Name 5-fluoro-1-benzofuran-2-carboxylic acid
Standard InChI InChI=1S/C9H5FO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12)
Standard InChI Key HITUZQPFDWNUHA-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1F)C=C(O2)C(=O)O
Canonical SMILES C1=CC2=C(C=C1F)C=C(O2)C(=O)O

Introduction

Chemical Identity and Structure

Molecular Characteristics

5-Fluorobenzofuran-2-carboxylic acid is identified by the CAS registry number 89197-62-6. It possesses the molecular formula C₉H₅FO₃ with a calculated molecular weight of 180.13 g/mol . The compound features a benzofuran core structure with a fluorine atom at the 5-position and a carboxylic acid group at the 2-position. This arrangement of functional groups creates a molecule with specific reactivity patterns and potential for further derivatization.

Chemical Identifiers and Structural Representation

The compound can be represented by various chemical identifiers as detailed in Table 1, providing standardized ways to reference the molecule across different chemical databases and literature.

Table 1: Chemical Identifiers of 5-Fluorobenzofuran-2-carboxylic Acid

Identifier TypeValue
CAS Number89197-62-6
IUPAC Name5-fluoro-1-benzofuran-2-carboxylic acid
Molecular FormulaC₉H₅FO₃
Molecular Weight180.13 g/mol
InChIInChI=1S/C9H5FO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12)
InChIKeyHITUZQPFDWNUHA-UHFFFAOYSA-N
Canonical SMILESC1=CC2=C(C=C1F)C=C(O2)C(=O)O

The structure of 5-fluorobenzofuran-2-carboxylic acid consists of a benzene ring fused with a furan ring, creating the benzofuran core. The fluorine substituent at position 5 affects the electron distribution across the benzene portion, while the carboxylic acid at position 2 provides a reactive site for further chemical modifications and potential hydrogen bonding interactions in biological systems.

Physical and Chemical Properties

Physical Properties

5-Fluorobenzofuran-2-carboxylic acid typically appears as a white to off-white crystalline solid at room temperature. The presence of the carboxylic acid group contributes to its acidic character, while the fluorine substituent enhances the compound's lipophilicity compared to its non-fluorinated analog. These properties significantly impact its solubility profile and potential pharmaceutical applications.

Spectroscopic Characteristics

The compound exhibits characteristic spectroscopic features that facilitate its identification and structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive patterns for the aromatic protons and the acidic proton of the carboxylic group. The presence of fluorine also creates specific splitting patterns in both proton and carbon NMR spectra due to F-H and F-C coupling, respectively. Infrared spectroscopy typically shows characteristic absorption bands for the carboxylic acid group (approximately 1700 cm⁻¹ for C=O stretching) and carbon-fluorine bond (approximately 1100-1250 cm⁻¹) .

Synthesis Methods

Perkin Rearrangement

One of the most efficient methods for synthesizing benzofuran-2-carboxylic acid derivatives, including the 5-fluoro variant, is the Perkin rearrangement reaction. This approach involves the transformation of 3-halocoumarins into benzofuran-2-carboxylic acids via a ring contraction rearrangement in the presence of a base such as sodium hydroxide in alcoholic solvents .

The mechanism of this rearrangement involves:

  • Base-catalyzed ring fission of the 3-halocoumarin

  • Formation of a phenoxide anion

  • Nucleophilic attack on the vinyl halide to form the benzofuran moiety

The reaction has been significantly improved through the application of microwave-assisted techniques, which dramatically reduce reaction times from approximately 3 hours to just 5 minutes while maintaining very high yields (95-99%) .

Oxidation of Telomeric Alcohols

Another synthetic route to fluorinated benzofuran-2-carboxylic acids involves the oxidation of telomeric alcohols. This approach can be particularly useful for introducing the fluorine substituent at specific positions of the benzofuran ring system. The oxidation process typically employs oxidizing agents such as potassium permanganate or chromium-based reagents to convert the alcohol functionality to the corresponding carboxylic acid .

Synthetic Optimization

Recent advances in synthetic methodology have focused on improving the efficiency and sustainability of benzofuran-2-carboxylic acid synthesis. Table 2 summarizes comparative data on different synthetic approaches to benzofuran-2-carboxylic acid derivatives.

Table 2: Comparison of Synthetic Methods for Benzofuran-2-carboxylic Acid Derivatives

MethodReaction TimeYield (%)AdvantagesLimitations
Conventional Perkin Rearrangement~3 hours70-85Well-established, reliableTime-consuming, moderate yields
Microwave-Assisted Perkin Rearrangement5 minutes95-99Very rapid, excellent yieldsRequires specialized equipment
Telomeric Alcohol Oxidation1-2 hours65-80Direct introduction of substituentsVariable regioselectivity
Decarboxylative Coupling12-24 hours60-75Versatile functionalizationComplex reagents, longer reaction times

Biological Activities and Applications

Pharmacological Properties

Benzofuran-2-carboxylic acid derivatives, including the 5-fluoro variant, have demonstrated significant biological activities. The incorporation of fluorine at the 5-position can enhance metabolic stability and alter the electronic properties of the molecule, potentially improving its binding affinity to biological targets .

Research indicates that compounds with similar structures have shown potential in the following therapeutic areas:

  • Anticancer activity: Benzofuran-2-carboxylic acid derivatives can inhibit various cancer-related enzymes and signaling pathways, making them candidates for anticancer drug development.

  • Central nervous system disorders: These compounds have demonstrated effects on neurotransmitter systems relevant to neurological and psychiatric conditions .

  • Antimicrobial activity: Some benzofuran derivatives exhibit activity against bacterial and fungal pathogens.

Research Applications and Developments

Medicinal Chemistry Applications

The 5-fluorobenzofuran-2-carboxylic acid scaffold serves as an important building block in medicinal chemistry. The carboxylic acid functionality provides a convenient handle for derivatization through formation of amides, esters, and other functional groups, enabling the creation of compound libraries for structure-activity relationship studies.

Research has shown that benzofuran-2-carboxylic acids are important in developing biologically active molecules with potential applications in treating cancer and central nervous system disorders . The fluorine substitution can enhance drug-like properties by:

  • Improving metabolic stability by blocking potential sites of oxidative metabolism

  • Enhancing binding interactions through hydrogen bonding and lipophilic effects

  • Modifying the electronic properties of the molecule, affecting its reactivity and binding characteristics

  • Potentially improving blood-brain barrier penetration for CNS-targeted compounds

Synthetic Intermediate Applications

5-Fluorobenzofuran-2-carboxylic acid serves as a versatile synthetic intermediate for preparing more complex molecules. The carboxylic acid functionality can undergo various transformations, including:

  • Esterification to form corresponding esters, such as ethyl 5-fluorobenzofuran-2-carboxylate

  • Amidation to create amide derivatives with diverse pharmacological profiles

  • Reduction to aldehydes or alcohols

  • Decarboxylative coupling reactions for introducing other functional groups

Recent research has explored carboxylic acids as adaptive functional groups that can undergo diverse transformations, including alkylation, arylation, amination, and trifluoromethylation through metallaphotoredox catalysis . These methodologies might be applicable to 5-fluorobenzofuran-2-carboxylic acid, expanding its utility in organic synthesis.

Comparison with Related Compounds

Understanding the properties of 5-fluorobenzofuran-2-carboxylic acid in relation to structurally similar compounds provides insights into structure-activity relationships. Table 3 compares key features of 5-fluorobenzofuran-2-carboxylic acid with related heterocyclic carboxylic acids.

Table 3: Comparison of 5-Fluorobenzofuran-2-carboxylic Acid with Related Compounds

CompoundMolecular Weight (g/mol)Key Structural FeaturesNotable Properties/Applications
5-Fluorobenzofuran-2-carboxylic acid180.13Fluorine at 5-position, carboxylic acid at 2-positionPotential applications in medicinal chemistry, synthetic building block
7-Bromo-5-fluoro-1-benzofuran-2-carboxylic acid259.03Bromine at 7-position, fluorine at 5-positionEnhanced reactivity due to additional halogen, potential for further functionalization
5-Fluoroindole-2-carboxylic acid179.15Indole core instead of benzofuranNMDA receptor antagonist, anticonvulsant properties
5-(4-Fluorophenyl)furan-2-carboxylic acid206.17Fluorophenyl substituent at 5-position of furanDifferent electronic distribution, altered biological activity
5-Fluorobenzofuran-2(3H)-one152.12Lactone instead of carboxylic acidDifferent reactivity profile, potentially altered biological activity

Future Research Directions

Synthetic Methodology Development

Future research might focus on developing more efficient and environmentally friendly methods for synthesizing 5-fluorobenzofuran-2-carboxylic acid. Potential areas of investigation include:

  • Flow chemistry approaches for continuous production

  • Biocatalytic methods utilizing enzymes for selective transformations

  • Photocatalytic methodologies for C-H functionalization and fluorination

  • Green chemistry approaches to minimize waste and reduce the use of hazardous reagents

Recent advances in photocatalytic defluorinative coupling reactions could potentially be adapted for the synthesis or modification of fluorinated benzofurans, providing new routes to these valuable compounds.

Pharmacological Investigations

Given the potential biological activities of benzofuran derivatives, further investigation into the specific pharmacological properties of 5-fluorobenzofuran-2-carboxylic acid and its derivatives is warranted. Areas of interest might include:

  • Detailed binding studies with potential therapeutic targets

  • Structure-activity relationship studies through systematic modification of the scaffold

  • In vivo efficacy and toxicity studies of promising derivatives

  • Exploration of potential synergistic effects with established therapeutic agents

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